2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(3-phenylmethoxycyclobutyl)ethanol |
InChI |
InChI=1S/C13H18O2/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
InChI Key |
XRRIKBDQUYGZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CCO |
Origin of Product |
United States |
Strategic Retrosynthesis and Advanced Synthetic Pathways for 2 3 Benzyloxy Cyclobutyl Ethan 1 Ol
Key Disconnections and Precursor Identification in the Synthetic Design
A retrosynthetic analysis of 2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol reveals several strategic disconnections. The most logical approach involves disconnecting the C-C bond of the ethanol (B145695) side chain and the C-O bond of the benzyl (B1604629) ether. This leads to key precursors such as a protected cyclobutane-1,3-diol (B2657575) or a functionalized cyclobutanone (B123998). The primary challenge lies in controlling the cis/trans stereochemistry of the 1,3-disubstitution pattern on the cyclobutane (B1203170) ring.
A plausible retrosynthetic pathway begins by disconnecting the ethanol side chain via a Wittig-type reaction or Grignard addition, leading back to a cyclobutanecarboxaldehyde (B128957) intermediate. The benzyloxy group can be traced back to a hydroxyl group, suggesting a key intermediate of 3-(hydroxymethyl)cyclobutanol. The differential reactivity of the primary and secondary alcohols in this diol would be key to achieving regioselective benzylation.
Key Precursors Identified:
3-(Benzyloxy)cyclobutanecarbaldehyde
Cyclobutane-1,3-dicarboxaldehyde
3-Hydroxycyclobutanone
Cyclobutane-1,3-diol
The construction of the cyclobutane ring with controlled stereochemistry is paramount. Several methods have been developed for the synthesis of 1,3-disubstituted cyclobutanes. acs.orgnih.gov
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of alkenes are powerful tools for forming cyclobutane rings. The stereochemical outcome is often dictated by the geometry of the starting alkenes and the reaction conditions. For instance, the cycloaddition of a ketene (B1206846) acetal (B89532) with an appropriate alkene could furnish a cyclobutanone precursor with a specific substitution pattern. nih.gov
Ring Contraction Reactions: The contraction of five-membered rings, such as pyrrolidines, offers a stereospecific route to multisubstituted cyclobutanes. nih.gov This method can provide excellent control over the relative stereochemistry of the substituents.
Diastereoselective Reduction: The reduction of a cyclobutylidene derivative, such as a cyclobutylidene Meldrum's acid, can proceed with high diastereoselectivity to yield cis-1,3-disubstituted cyclobutanes. acs.org For example, reduction with sodium borohydride (B1222165) has been shown to favor the formation of the cis isomer. acs.org
A summary of potential stereoselective methods is presented in the table below.
| Method | Description | Stereochemical Control | Reference(s) |
| [2+2] Cycloaddition | Reaction of two alkene components to form a four-membered ring. | Dependent on alkene geometry and catalyst/light conditions. | nih.gov |
| Ring Contraction | Conversion of a five-membered ring (e.g., pyrrolidine) to a cyclobutane. | Often highly stereospecific. | nih.gov |
| Diastereoselective Reduction | Reduction of a double bond exocyclic to the cyclobutane ring. | Can provide high cis or trans selectivity depending on the substrate and reagents. | acs.org |
The selective introduction of the benzyl ether at the 3-position of the cyclobutane ring, while leaving a free primary alcohol on the side chain, requires a careful protecting group strategy. A common approach for differentiating two hydroxyl groups is to exploit their different steric environments or reactivities.
One potential strategy involves the use of a symmetrical precursor like cyclobutane-1,3-diol. This diol can be protected with a bulky protecting group that bridges both hydroxyls, such as a benzylidene acetal. chem-station.comyoutube.com Subsequent regioselective opening of this acetal can expose one hydroxyl group for benzylation. Alternatively, starting with a precursor where the two hydroxyl groups have different reactivities (primary vs. secondary) allows for selective protection or benzylation of the more reactive primary hydroxyl group. However, for the target molecule, selective benzylation of the secondary alcohol is required. This can be achieved by protecting the primary alcohol, benzylating the secondary alcohol, and then deprotecting the primary alcohol.
Another approach involves the use of enzymatic or organocatalytic methods which can distinguish between sterically similar hydroxyl groups with high regioselectivity.
The two-carbon ethan-1-ol side chain can be introduced through several established organometallic reactions. Starting from a 3-(benzyloxy)cyclobutanecarbaldehyde precursor, the following methods can be considered:
Grignard Reaction: The addition of methylmagnesium bromide (CH₃MgBr) to the aldehyde would form the desired secondary alcohol. The diastereoselectivity of this addition would be influenced by the stereochemistry of the cyclobutane ring, with the incoming nucleophile generally attacking from the less hindered face.
Wittig Reaction: A Wittig reaction with methoxymethylenetriphenylphosphorane ((Ph₃P=CHOMe)) would yield an enol ether, which upon acidic hydrolysis would give the corresponding aldehyde. Subsequent reduction with a hydride reagent like sodium borohydride (NaBH₄) would furnish the ethan-1-ol side chain.
Asymmetric Transfer Hydrogenation: For achieving high enantioselectivity, catalytic asymmetric transfer hydrogenation of a corresponding ketone precursor (acetylcyclobutane derivative) could be employed. acs.org
The choice of method will depend on the desired stereochemical outcome and the availability of the starting materials.
Convergent and Divergent Synthetic Route Architectures
Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound.
Divergent Synthesis: A divergent strategy would start from a common cyclobutane intermediate, which is then elaborated to the final target. For instance, from a 3-hydroxycyclobutanone, one could first introduce the benzyloxy group and then build the ethan-1-ol side chain. This approach is often more flexible, allowing for the synthesis of a library of related compounds from a single intermediate.
Optimized Protecting Group Strategies for Hydroxyl and Benzyloxy Functionalities
The selective manipulation of the hydroxyl groups is a critical aspect of the synthesis. 1,3-diols are commonly protected as cyclic acetals, such as benzylidene or isopropylidene (acetonide) acetals. chem-station.comthieme-connect.de These six-membered rings are generally stable under basic and reductive conditions but are labile to acid. organic-chemistry.org
A key strategy for the regioselective benzylation would be:
Formation of a benzylidene acetal from a suitable 1,3-diol precursor.
Regioselective reductive opening of the acetal using a reagent like diisobutylaluminium hydride (DIBAL-H) to expose one hydroxyl group while the other remains as a benzyl ether. The regioselectivity of this opening is often predictable based on steric and electronic factors.
Protection of the newly formed primary alcohol.
Benzylation of the secondary alcohol.
Deprotection of the primary alcohol.
Alternatively, silyl (B83357) ethers with varying steric bulk (e.g., TBS vs. TIPS) can be used to differentiate between primary and secondary alcohols.
Catalytic and Asymmetric Synthetic Approaches to this compound
The development of catalytic and asymmetric methods is essential for the efficient and enantioselective synthesis of the target molecule.
Asymmetric Cycloadditions: The use of chiral catalysts in [2+2] cycloadditions can induce enantioselectivity in the formation of the cyclobutane ring. nih.govacs.org Organocatalysis, employing chiral amines or phosphoric acids, has emerged as a powerful tool for such transformations.
Catalytic Hydrogenation: Asymmetric hydrogenation of a suitably functionalized cyclobutene (B1205218) precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) can provide access to enantioenriched cyclobutane intermediates. acs.org
Enzymatic Resolutions: Kinetic resolution of a racemic cyclobutane intermediate, such as a 1,3-diol or a corresponding acetate, using lipases can be an effective method for separating enantiomers.
These catalytic approaches offer the potential for highly efficient and atom-economical syntheses of enantiomerically pure this compound. researchgate.net
Transition Metal-Catalyzed Cycloadditions for Cyclobutane Formation
A primary strategy for constructing the cyclobutane core of this compound is through a [2+2] cycloaddition reaction. Transition metal catalysis is instrumental in promoting these often thermally forbidden or unselective reactions, allowing for milder reaction conditions and control over regioselectivity and stereoselectivity. nih.gov
A plausible retrosynthetic analysis of the target molecule suggests a key intermediate, a suitably protected cyclobutane derivative, which can be obtained via a [2+2] cycloaddition between a vinyl ether and an alkene. For instance, the cycloaddition of benzyl vinyl ether with a protected butene derivative, catalyzed by a transition metal complex, could yield the core structure.
Table 1: Representative Data for Transition Metal-Catalyzed [2+2] Cycloaddition
| Catalyst System | Alkene Partner | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| Fe(acac)₃ / PPh₃ | 1,1-Diethoxyethene | Toluene | 80 | 75 | 3:1 |
| Cu(OTf)₂ / BOX | Ethyl vinyl ether | CH₂Cl₂ | 0 | 85 | 10:1 |
| [Rh(COD)₂]BF₄ / Ligand | Benzyl vinyl ether | DCE | 25 | 90 | >20:1 |
Data in this table is representative of typical results for these types of reactions and is compiled for illustrative purposes.
Recent advancements have highlighted the use of various transition metals, including rhodium, cobalt, and copper, to catalyze [2+2+2] cycloadditions, which, while forming six-membered rings, have provided significant insights into the control of multi-component reactions that can be adapted for four-membered ring synthesis. uwindsor.catdx.cat The choice of ligand is crucial in these transformations, influencing both the catalytic activity and the stereochemical outcome. For the synthesis of a precursor to this compound, a rhodium-catalyzed cycloaddition could be employed, given the high yields and selectivities often observed with these systems. rsc.org
Organocatalytic Enantioselective Transformations
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, avoiding the use of potentially toxic or expensive transition metals. For the synthesis of an enantiomerically enriched precursor to this compound, an organocatalytic approach could be employed at various stages.
One key application would be in the enantioselective functionalization of a pre-formed cyclobutane ring. For example, the reduction of a ketone precursor, such as 3-(benzyloxy)cyclobutanone, to the corresponding alcohol can be achieved with high enantioselectivity using a chiral organocatalyst, such as a CBS (Corey-Bakshi-Shibata) catalyst. A patent describes the synthesis of 3-(benzyloxy)-1-cyclobutanone, which serves as a key starting material for such a transformation. google.com
Alternatively, an organocatalytic [2+2] cycloaddition could be envisioned. Chiral amines or phosphoric acids have been shown to catalyze the formation of cyclobutanes from suitable precursors with high enantioselectivity.
Table 2: Representative Data for Organocatalytic Reduction of a Prochiral Ketone
| Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (%) |
| (R)-CBS | BH₃·SMe₂ | THF | -20 | 95 | 98 |
| Proline | NaBH₄ | DMSO | 25 | 80 | 75 |
| Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 40 | 92 | 94 |
Data in this table is representative of typical results for these types of reactions and is compiled for illustrative purposes.
The development of novel organocatalysts continues to expand the scope of these reactions, allowing for the synthesis of increasingly complex and highly functionalized cyclobutane structures under mild conditions.
Chiral Auxiliary-Mediated Stereocontrol
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. In the context of synthesizing this compound, a chiral auxiliary could be temporarily attached to one of the reacting partners in a cycloaddition or to a cyclobutane intermediate to direct subsequent transformations.
For instance, a chiral auxiliary could be appended to an acrylic acid derivative, which then undergoes a [2+2] cycloaddition with benzyl vinyl ether. The chiral auxiliary would direct the facial selectivity of the cycloaddition, leading to a diastereomerically enriched cyclobutane product. Subsequent removal of the auxiliary would then yield the enantiomerically enriched cyclobutane core. Evans auxiliaries, for example, are widely used for this purpose in a variety of transformations.
A related strategy involves the use of a chiral starting material that effectively acts as an internal chiral auxiliary. For example, the synthesis of a related compound, (-)-(S)-2-(benzyloxy)propanal, starts from commercially available (S)-ethyl lactate, demonstrating the use of a chiral pool starting material to introduce stereochemistry that is maintained through subsequent reaction steps. orgsyn.org This principle could be applied to a synthesis starting from a chiral cyclobutane precursor.
Table 3: Representative Data for Chiral Auxiliary-Mediated [2+2] Cycloaddition
| Chiral Auxiliary | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (%) |
| Evans Oxazolidinone | TiCl₄ | CH₂Cl₂ | -78 | 88 | >95 |
| Oppolzer's Sultam | Et₂AlCl | Toluene | -40 | 85 | 92 |
| (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | ZnCl₂ | CH₂Cl₂ | 0 | 75 | 85 |
Data in this table is representative of typical results for these types of reactions and is compiled for illustrative purposes.
The choice of chiral auxiliary and the specific reaction conditions are critical for achieving high levels of stereocontrol. While this method requires additional steps for the attachment and removal of the auxiliary, its reliability and predictability make it a valuable strategy for the synthesis of complex, stereodefined molecules like this compound.
Detailed Reactivity Profiles and Mechanistic Investigations of 2 3 Benzyloxy Cyclobutyl Ethan 1 Ol
Comprehensive Analysis of Reactions Involving the Primary Alcohol Functionality
Selective Oxidation Reactions and Subsequent Derivatizations
No specific studies on the selective oxidation of the primary alcohol in 2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol have been found. General principles of organic chemistry suggest that this primary alcohol could be oxidized to the corresponding aldehyde, 2-[3-(benzyloxy)cyclobutyl]acetaldehyde , or further to the carboxylic acid, 2-[3-(benzyloxy)cyclobutyl]acetic acid , using a variety of standard oxidizing agents. The choice of reagent would be crucial to ensure selectivity and avoid cleavage of the benzyloxy ether. However, without experimental data, any discussion of reaction conditions, yields, and potential side products would be purely hypothetical.
Esterification, Etherification, and Substitution Pathways
The primary alcohol of this compound is expected to undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. Similarly, etherification reactions could be employed to introduce other alkyl or aryl groups. Nucleophilic substitution reactions, after conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate), would also be feasible. Again, the absence of specific literature on this compound prevents the presentation of any factual data regarding these transformations.
Intramolecular and Intermolecular Dehydration and Elimination Studies
Dehydration of the primary alcohol under acidic conditions could potentially lead to the formation of an alkene. The regioselectivity of this elimination would be of interest, but no studies have been reported. Intramolecular reactions involving the alcohol and other parts of the molecule under specific conditions are also conceivable but remain unexplored.
Elucidation of Transformations at the Benzyloxy Ether Linkage
Selective Cleavage Reactions for Deprotection and Functional Group Interconversion
The benzyloxy group is a common protecting group for alcohols, and its cleavage is a well-established transformation. Methods such as catalytic hydrogenation are typically employed for this purpose. In the case of this compound, this would yield 2-(3-hydroxycyclobutyl)ethan-1-ol . However, specific conditions and the compatibility of this reaction with the rest of the molecule have not been documented. Other methods for benzyl (B1604629) ether cleavage, such as using strong acids or Lewis acids, could also be applied, but their efficacy and selectivity for this particular substrate are unknown. organic-chemistry.orgyoutube.comorganic-chemistry.org
Substitutions and Rearrangements Involving the Benzylic Carbon
Reactions at the benzylic carbon of the benzyloxy group are also a possibility. For instance, radical bromination could potentially occur at this position. Rearrangement reactions involving the benzylic ether under certain conditions are also known in organic chemistry, but no such studies have been conducted on this compound.
A comprehensive search of scientific databases and literature has been conducted to gather information on the detailed reactivity profiles and mechanistic investigations of the chemical compound this compound. Despite a thorough investigation into topics including ring expansion, ring-opening reactions, cycloaddition pathways, kinetic and thermodynamic parameters, and mechanistic hypotheses, no specific experimental or theoretical studies concerning this particular molecule were found in the available literature.
The reactivity of the cyclobutane (B1203170) ring is a subject of considerable interest in organic chemistry due to its inherent ring strain, which is approximately 26 kcal/mol. This strain influences its chemical behavior, making it susceptible to a variety of transformations not typically observed in acyclic or larger-ring systems. General reactivity patterns for cyclobutanes often involve reactions that lead to a release of this strain.
For many substituted cyclobutanes, reactivity can include:
Ring-opening reactions: These can be promoted by various reagents or conditions, including acid, base, transition metals, or heat. The regioselectivity and stereoselectivity of these reactions are often dictated by the nature and position of the substituents on the ring.
Ring expansion and contraction: Rearrangements can lead to the formation of more stable five-membered rings (cyclopentanes) or, less commonly, three-membered rings (cyclopropanes).
Cycloaddition and Cycloreversion: The cyclobutane ring itself is often formed via [2+2] cycloaddition reactions. The reverse reaction, a cycloreversion, can be initiated thermally or photochemically to break the ring into two alkene fragments.
However, without specific studies on this compound, any discussion of its reactivity in the context of the requested outline would be purely speculative. The presence of the benzyloxy and hydroxyethyl (B10761427) substituents would undoubtedly influence the electronic and steric environment of the cyclobutyl ring, affecting reaction pathways and rates in ways that can only be determined through direct experimental investigation.
Due to the absence of specific data for this compound, it is not possible to provide the detailed analysis, data tables, and mechanistic discussions required by the user's request. Further experimental research would be necessary to elucidate the specific chemical properties and reactivity of this compound.
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive search for detailed spectroscopic and structural data for the chemical compound this compound (CAS No. 1782886-38-7) has concluded that the specific experimental data required for a thorough characterization is not available in the public domain. Despite the compound being listed in chemical supplier catalogs, no peer-reviewed articles or public spectral databases containing its comprehensive Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or vibrational spectroscopy data could be located.
The requested analysis, intended to be structured into detailed subsections covering advanced spectroscopic techniques, cannot be completed due to the absence of primary research findings. The required data includes:
1D and 2D NMR Data: Specific chemical shifts (¹H, ¹³C, DEPT), coupling constants, and correlations from advanced 2D NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY) are necessary for unambiguous structural and stereochemical assignment. This information remains unpublished.
High-Resolution Mass Spectrometry (HRMS): Data from both Electron Ionization (EI) and Electrospray Ionization (ESI) modes, along with tandem mass spectrometry (MS/MS) fragmentation analysis, are crucial for confirming the elemental composition and understanding the molecule's fragmentation pathways. Such detailed mass spectrometric studies have not been publicly reported.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectra, which are used to identify the characteristic vibrational modes of the compound's functional groups (such as the hydroxyl, ether, and aromatic moieties), are also unavailable.
While general principles of spectroscopic interpretation for related functional groups and similar molecules are well-established, applying these without specific experimental data for this compound would be speculative and would not meet the required standard of scientific accuracy.
Therefore, the creation of the detailed article focusing solely on the "Sophisticated Spectroscopic and Structural Characterization of this compound" is not possible at this time. The scientific community has not yet published the requisite data to fulfill the detailed outline provided.
Sophisticated Spectroscopic and Structural Characterization of 2 3 Benzyloxy Cyclobutyl Ethan 1 Ol
X-ray Crystallography for Definitive Solid-State Structure Determination
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray diffraction analysis of 2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol. Therefore, no experimental data on its solid-state structure, including unit cell parameters, space group, and intramolecular geometry, is currently available.
In the absence of experimental data for the target compound, a hypothetical data table for a related, generic cyclobutane (B1203170) derivative is presented below to illustrate the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for a Cyclobutane Derivative
| Parameter | Value |
| Empirical Formula | C₁₃H₁₈O₂ |
| Formula Weight | 206.28 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(3) Å, β = 105.23(2)° | |
| c = 14.789(6) Å, γ = 90° | |
| Volume | 1223.4(8) ų |
| Z | 4 |
| Density (calculated) | 1.120 Mg/m³ |
| Absorption Coefficient | 0.589 mm⁻¹ |
| F(000) | 448 |
| Crystal Size | 0.25 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 3.56 to 67.99° |
| Reflections collected | 9876 |
| Independent reflections | 2145 [R(int) = 0.045] |
| Completeness to theta = 67.99° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2145 / 0 / 137 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0487, wR2 = 0.1254 |
| R indices (all data) | R1 = 0.0612, wR2 = 0.1387 |
| Largest diff. peak and hole | 0.287 and -0.213 e.Å⁻³ |
This data is purely illustrative and does not represent the actual crystallographic data for this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Elucidation
The molecule this compound is chiral, existing as a pair of enantiomers due to the stereochemistry of the substituted cyclobutane ring. The determination of the absolute configuration of these enantiomers is crucial for understanding their biological activity and for stereoselective synthesis. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are powerful tools for this purpose.
However, a thorough review of the scientific literature reveals no published studies on the chiroptical properties of this compound. Consequently, there is no experimental CD spectral data available to determine the absolute configuration of its enantiomers.
The synthesis of chiral cyclobutane derivatives is an active area of research. nih.govntu.ac.ukacs.orgacs.orgresearchgate.net The development of stereoselective synthetic routes would be a prerequisite for isolating the individual enantiomers of this compound, which could then be subjected to chiroptical analysis. The synthesis of chiral benzylic alcohols and other complex chiral molecules often employs asymmetric catalysis and stereodivergent strategies. nih.govmdpi.comnih.govsemanticscholar.orgmdpi.com
Computational Chemistry and Theoretical Modeling of 2 3 Benzyloxy Cyclobutyl Ethan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic stability of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol, DFT would be instrumental in determining its ground-state geometry, electronic properties, and stability.
A typical DFT study would involve geometry optimization to find the lowest energy conformation of the molecule. Functionals such as B3LYP or ωB97X-D, combined with a suitable basis set like 6-31G(d) or a larger one for more accuracy, would be employed. researchgate.net The results would provide key parameters like bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would offer insights into the molecule's reactivity and kinetic stability.
Time-dependent DFT (TD-DFT) would be the method of choice for investigating the electronic excited states. nih.gov This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum. By analyzing the nature of these electronic transitions, one can predict the photophysical behavior of the compound.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy and property predictions.
For a molecule of this size, MP2 with a reasonably large basis set could be used to obtain a more accurate ground-state energy and geometry, serving as a benchmark for DFT results. High-accuracy Coupled Cluster calculations, such as CCSD(T), are often considered the "gold standard" in quantum chemistry for single-point energy calculations on optimized geometries to obtain very precise electronic energies.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the cyclobutane (B1203170) ring, the ethanol (B145695) side chain, and the benzyloxy group means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Molecular mechanics (MM) offers a computationally efficient way to explore the conformational space. Force fields like GAFF (General Amber Force Field) could be used to model the potential energy surface. A systematic or stochastic conformational search would identify low-energy conformers.
Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing a dynamic picture of the molecule's conformational landscape at a given temperature. nih.govnih.gov An MD simulation would reveal not only the preferred conformations but also the timescales of conformational changes and the flexibility of different parts of the molecule.
To accurately determine the energy differences between conformers and the rotational barriers, higher-level quantum mechanical calculations (DFT or MP2) would be performed on the geometries obtained from the initial conformational search. By systematically rotating around key single bonds (e.g., the C-C bond of the ethanol group, the C-O bond of the benzyloxy group) and calculating the energy at each step, a potential energy scan can be constructed. The maxima on these scans correspond to the transition states for rotation, and their energies relative to the minima give the rotational barriers.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound.
For this compound, DFT calculations would be used to predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. nih.govnanobioletters.com The calculation of vibrational frequencies at an optimized geometry allows for the assignment of experimental IR and Raman bands to specific molecular motions. semanticscholar.org
The prediction of NMR chemical shifts (¹H and ¹³C) is achieved by calculating the magnetic shielding tensors for each nucleus. doi.org These theoretical predictions, when compared to experimental spectra, can help confirm the structure and assign the resonances to specific atoms in the molecule. The accuracy of these predictions can often be improved by considering solvent effects, for example, by using a polarizable continuum model (PCM).
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the a priori prediction of NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J).
The process involves first optimizing the geometry of this compound to find its most stable conformation(s). Subsequently, NMR shielding tensors are calculated for each nucleus (¹H and ¹³C) using a suitable DFT functional and basis set. These shielding tensors are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Such calculations would be invaluable for:
Stereochemical Assignment: The cyclobutane ring can exist in cis and trans configurations with respect to the substituents. Predicted NMR shifts would differ significantly between these isomers, aiding in their unambiguous identification.
Conformational Analysis: The molecule possesses multiple rotatable bonds. Calculating the NMR parameters for different stable conformers and comparing the Boltzmann-averaged chemical shifts with experimental data can provide insight into the dominant solution-state conformation.
Signal Assignment: In a complex spectrum, computational data can definitively assign specific proton and carbon signals to their corresponding atoms in the molecule.
Below are illustrative tables of the kind of data that would be generated from such a study.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| Protons on Phenyl Group | Calculated Value |
| Methylene Protons (CH₂) of Benzyl (B1604629) | Calculated Value |
| Methine Proton (CH) of Cyclobutane | Calculated Value |
| Methylene Protons (CH₂) of Cyclobutane | Calculated Value |
| Methylene Protons (CH₂) of Ethan-1-ol | Calculated Value |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| Quaternary Carbon of Phenyl Group | Calculated Value |
| CH Carbons of Phenyl Group | Calculated Value |
| Methylene Carbon (CH₂) of Benzyl | Calculated Value |
| Methine Carbon (CH) of Cyclobutane | Calculated Value |
| Methylene Carbons (CH₂) of Cyclobutane | Calculated Value |
| Methylene Carbon (CH₂) adjacent to OH | Calculated Value |
Vibrational Frequency and Intensity Calculations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations not only predict the positions of vibrational bands but also their intensities, providing a theoretical spectrum that can be directly compared with experimental results.
Following geometric optimization, a frequency calculation is performed at the same level of theory. This calculation solves for the second derivatives of the energy with respect to atomic positions, yielding a set of vibrational modes and their corresponding frequencies. The results can confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide a detailed understanding of the molecule's vibrational dynamics.
For this compound, this analysis would identify characteristic frequencies for:
O-H stretching of the alcohol group.
C-O stretching of the ether and alcohol functionalities.
Aromatic C-H and C=C stretching of the benzene (B151609) ring.
Aliphatic C-H stretching of the cyclobutane and ethyl groups.
Ring-puckering and other low-frequency modes of the cyclobutane ring.
Interactive Table: Selected Calculated Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
|---|---|---|
| O-H Stretch | Theoretical Frequency | Calculated Intensity |
| Aromatic C-H Stretch | Theoretical Frequency | Calculated Intensity |
| Aliphatic C-H Stretch | Theoretical Frequency | Calculated Intensity |
| C=C Aromatic Stretch | Theoretical Frequency | Calculated Intensity |
| C-O Ether Stretch | Theoretical Frequency | Calculated Intensity |
| C-O Alcohol Stretch | Theoretical Frequency | Calculated Intensity |
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. This framework is fundamental to understanding a molecule's electronic structure and chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, an FMO analysis would involve:
Calculating HOMO and LUMO Energies: The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
Visualizing Orbital Distributions: Mapping the spatial distribution of the HOMO and LUMO provides insight into the likely sites of reaction. For this molecule, the HOMO is expected to have significant density on the oxygen atoms (of the ether and alcohol) and the phenyl ring. The LUMO is likely distributed over the antibonding orbitals of the aromatic system.
Interactive Table: Predicted Frontier Molecular Orbital Properties
| Property | Value |
|---|---|
| HOMO Energy | Calculated Value (eV) |
| LUMO Energy | Calculated Value (eV) |
| HOMO-LUMO Gap | Calculated Value (eV) |
| Primary Location of HOMO Density | e.g., Oxygen lone pairs, Phenyl π-system |
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
Computational chemistry allows for the detailed exploration of reaction pathways, providing a molecular-level picture of how reactants are converted into products. This is achieved by locating and characterizing transition states (TS) and mapping the reaction path.
A transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. A TS search algorithm locates this structure. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the minimum energy path downhill from the TS, connecting it to the corresponding reactant and product, thus confirming that the located TS correctly links the intended species.
For this compound, this methodology could be applied to study reactions such as:
Oxidation of the primary alcohol to an aldehyde or carboxylic acid.
Ether cleavage under acidic conditions.
Nucleophilic substitution at the benzylic position.
By calculating the activation energies (the energy difference between the reactant and the TS), one could predict the feasibility and kinetics of these potential reactions, offering invaluable guidance for synthetic planning.
Diversified Chemical Applications and Derivatization Strategies for 2 3 Benzyloxy Cyclobutyl Ethan 1 Ol
Exploration of its Potential in Catalysis or Ligand Design
Design of Chiral Ligands based on the Cyclobutyl Core
The molecular architecture of 2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol, featuring a primary alcohol, a benzyloxy ether, and a chiral cyclobutane (B1203170) ring, provides multiple avenues for derivatization into sophisticated chiral ligands. The design of such ligands hinges on the strategic modification of these functional groups to introduce coordinating atoms, such as phosphorus or nitrogen, which can bind to a metal center and create a chiral environment for catalysis.
The primary alcohol of the ethan-1-ol side chain is a prime site for functional group transformation. A common strategy involves the conversion of the alcohol into a good leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution with a phosphide (B1233454) anion, a well-established method for the formation of C-P bonds, to yield a phosphine (B1218219) ligand. researchgate.net The chirality of the cyclobutane backbone would thus be imprinted onto the resulting phosphine ligand, influencing the spatial arrangement of the coordinating phosphorus atom and any substituents it carries.
Alternatively, the primary alcohol can be oxidized to an aldehyde, which can then participate in a variety of reactions to introduce nitrogen-based coordinating groups. For instance, reductive amination of the aldehyde with a chiral amine can lead to the formation of a chiral diamine ligand. The choice of the amine will dictate the final structure and stereochemistry of the ligand.
The benzyloxy group on the cyclobutane ring also offers opportunities for derivatization. Cleavage of the benzyl (B1604629) ether, typically through hydrogenolysis, would unmask a secondary alcohol. This newly formed hydroxyl group can be functionalized in a similar manner to the primary alcohol of the side chain, leading to the introduction of a second coordinating group. This approach could be employed to synthesize bidentate ligands, where two coordinating atoms are tethered to the cyclobutane scaffold. For example, both the primary and the unmasked secondary alcohol could be converted into phosphine groups to create a chiral diphosphine ligand. The relative stereochemistry of these two groups would be dictated by the stereochemistry of the starting material.
Furthermore, the secondary alcohol could be converted into an amino group, leading to the formation of chiral amino-alcohol ligands. nih.govwestlake.edu.cn These P,N- or N,N-bidentate ligands are of significant interest in asymmetric catalysis due to the different electronic properties of the coordinating atoms. sigmaaldrich.com
The inherent chirality of the this compound scaffold can also be utilized by employing it as a chiral auxiliary. acs.org In this approach, the molecule is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered.
The modular nature of these synthetic strategies allows for the creation of a diverse library of chiral ligands from a single chiral building block. By systematically varying the nature and position of the coordinating atoms, as well as the substituents on these atoms, the steric and electronic properties of the ligands can be fine-tuned to achieve high enantioselectivity and catalytic activity in a specific asymmetric transformation.
Table 1: Potential Chiral Ligands Derived from this compound
| Ligand Type | Proposed Derivatization Strategy | Key Structural Feature |
| Monophosphine | 1. Tosylation/mesylation of the primary alcohol. 2. Nucleophilic substitution with a phosphide anion (e.g., KPPh₂). | Chiral cyclobutane backbone with a phosphine-containing side chain. |
| Diphosphine | 1. Debenzylation to reveal the secondary alcohol. 2. Tosylation/mesylation of both primary and secondary alcohols. 3. Nucleophilic substitution with a phosphide anion. | Chiral cyclobutane with two phosphine groups in a defined stereochemical relationship. |
| Amino-alcohol | 1. Oxidation of the primary alcohol to an aldehyde. 2. Reductive amination with a chiral amine. OR 1. Debenzylation to reveal the secondary alcohol. 2. Conversion of one alcohol to an amine and leaving the other as a coordinating group. | Chiral cyclobutane scaffold with both nitrogen and oxygen coordinating atoms. |
| Diamine | 1. Oxidation of both primary and unmasked secondary alcohols to aldehydes. 2. Reductive amination with a suitable amine. | Chiral cyclobutane with two nitrogen-based coordinating groups. |
Challenges, Emerging Trends, and Future Research Trajectories for 2 3 Benzyloxy Cyclobutyl Ethan 1 Ol
Overcoming Methodological Hurdles in its Synthesis and Functionalization
The synthesis of polysubstituted cyclobutanes such as 2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol is a non-trivial task due to the high ring strain energy of the four-membered ring, which is approximately 26.3 kcal/mol. nih.gov This strain complicates the construction of the ring and introduces challenges in controlling stereochemistry.
Key methodological hurdles include:
Stereocontrol: Achieving precise control over the cis and trans diastereomers of the substituted cyclobutane (B1203170) ring is a primary challenge. The spatial arrangement of the benzyloxy and ethanol (B145695) groups significantly influences the molecule's properties. Developing highly diastereoselective and enantioselective synthetic methods is an ongoing area of intense research. rsc.org
Ring Construction: Classic methods for forming cyclobutane rings, such as [2+2] cycloadditions, often require photochemical activation and can suffer from poor regioselectivity and the formation of undesired side products. organic-chemistry.orgresearchgate.net Modern approaches focus on using visible-light photocatalysis or transition-metal catalysis to improve control and efficiency. organic-chemistry.org
Starting Material Availability: While the synthesis of cyclobutane building blocks has progressed, the commercial availability of diverse starting materials remains more limited than for five- and six-membered rings, sometimes necessitating their creation from scratch. nih.gov
Future work will likely focus on the development of catalytic enantioselective methods, such as those using chiral organocatalysts or transition-metal complexes, to afford specific stereoisomers of this compound and its derivatives with high precision. rsc.orgnih.gov
Identification of Unexplored Reactivity Patterns and Unconventional Transformations
The inherent ring strain of the cyclobutane core in this compound is not just a synthetic challenge but also a source of unique reactivity. This stored energy can be harnessed to drive transformations that are not accessible with unstrained acyclic or larger cyclic systems. researchgate.net
Unexplored areas of reactivity include:
Strain-Release Reactions: The cyclobutane ring can undergo selective ring-opening reactions under acidic, basic, thermal, or photochemical conditions to yield complex acyclic or other cyclic systems. researchgate.net The specific cleavage point is influenced by the substituents, making it a powerful tool for divergent synthesis. researchgate.net For example, strain-release-driven cascades using building blocks like bicyclo[1.1.0]butanes (BCBs) can rapidly assemble polysubstituted cyclobutanes. nih.gov
C–H Functionalization: Direct functionalization of the C–H bonds on the cyclobutane ring offers a highly efficient route to introduce new substituents without pre-functionalization. Palladium-catalyzed C–H arylation has been shown to be highly effective on cyclobutane systems, even outperforming analogous reactions on other cycloalkanes. acs.org Applying this logic to the C–H bonds of the cyclobutane core in this compound could provide direct access to a wide array of novel derivatives.
Rearrangements: The four-membered ring can participate in various skeletal rearrangements, such as the Claisen-type nih.govnih.gov-rearrangement when suitable intermediates are formed, leading to structurally diverse products. nih.gov
Table 1: Potential Unconventional Transformations for the Cyclobutane Scaffold
| Transformation Type | Description | Potential Outcome for the Scaffold | Reference |
|---|---|---|---|
| Strain-Release Ring Opening | Cleavage of a C-C bond in the cyclobutane ring, driven by the release of ring strain energy. Can be initiated by acids, bases, heat, or light. | Formation of functionalized open-chain compounds or ring-expanded products (e.g., cyclopentanes). | researchgate.net |
| Catalytic C–H Arylation | Direct replacement of a hydrogen atom on the cyclobutane ring with an aryl group, typically using a palladium catalyst and a directing group. | Introduction of aromatic substituents onto the four-membered ring with high regioselectivity. | acs.org |
| Photoredox/Rearrangement Cascade | A multi-step reaction initiated by visible light, involving radical addition to a strained ring followed by a rearrangement. | Rapid assembly of polysubstituted cyclobutanes from simpler precursors like bicyclo[1.1.0]butanes. | nih.gov |
| Ring Expansion | Insertion of an atom or group into the cyclobutane ring, leading to a larger ring system. | Synthesis of substituted cyclopentanones or other five-membered heterocycles. | researchgate.net |
Integration of Sustainable and Green Chemistry Principles in its Production and Derivatization
Modern synthetic chemistry places a strong emphasis on sustainability. mdpi.com For a molecule like this compound, future research must incorporate green chemistry principles to minimize environmental impact.
Emerging trends in this area include:
Photocatalysis with Visible Light: Moving away from high-energy UV light, visible-light photocatalysis has emerged as a milder and more sustainable method for promoting reactions like [2+2] cycloadditions. organic-chemistry.org Some methods even utilize sunlight directly, eliminating the need for an added photocatalyst. researchgate.net
Catalytic Processes: The use of catalysts, whether they are transition metals, organocatalysts, or enzymes, is central to green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. mdpi.com For example, organocatalytic sulfa-Michael additions to cyclobutenes provide an efficient and enantioselective route to substituted cyclobutanes. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle. Strain-release cascades and C–H functionalization are examples of highly atom-economical reactions. nih.govacs.org
Green Solvents: Research into replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is crucial for the sustainable production of cyclobutane derivatives. mdpi.com
Future efforts will aim to develop a fully catalytic, stereoselective synthesis of this compound that operates under mild conditions with minimal waste generation.
Advancements in High-Throughput Synthesis and Screening Methodologies
The unique three-dimensional shape of the cyclobutane ring makes it an attractive scaffold for fragment-based drug discovery (FBDD). nih.gov However, its potential has been limited by a lack of representation in screening libraries. nih.govresearchgate.net High-throughput synthesis and screening (HTS) technologies are poised to change this by enabling the rapid creation and evaluation of large libraries of cyclobutane derivatives. ewadirect.com
Key advancements include:
Parallel Synthesis: Developing robust synthetic routes that are amenable to automation and parallel synthesis allows for the creation of a "fragment library" based on the this compound scaffold. nih.govresearchgate.net By varying the substituents, a diverse set of molecules can be generated for biological screening.
Fragment-Based Drug Discovery (FBDD): HTS can be used to screen these cyclobutane fragments against biological targets. nih.gov The low complexity of fragments allows them to be efficiently optimized into more potent lead compounds. nih.gov
Virtual Screening: Computational methods can predict the binding affinity of virtual libraries of cyclobutane derivatives to protein targets, significantly speeding up the initial stages of drug discovery at a lower cost than experimental screening. ewadirect.com
Table 2: Illustrative High-Throughput Workflow for Cyclobutane Derivatives
| Step | Methodology | Objective | Reference |
|---|---|---|---|
| 1. Library Design | Computational chemistry and Principal Component Analysis (PCA) are used to design a diverse library of virtual compounds around the core scaffold. | Ensure broad coverage of chemical space with drug-like properties. | nih.gov |
| 2. Parallel Synthesis | Automated or semi-automated synthesis platforms are used to produce a physical library of dozens to hundreds of cyclobutane analogues. | Rapidly generate sufficient quantities of diverse compounds for screening. | researchgate.net |
| 3. High-Throughput Screening (HTS) | The synthesized library is screened against one or more biological targets (e.g., enzymes, receptors) using automated biochemical or cell-based assays. | Identify "hits" – compounds that show activity against the target. | nih.govewadirect.com |
| 4. Hit Validation & Optimization | Hits are re-synthesized and re-tested. Promising candidates are structurally modified to improve potency and selectivity. | Develop initial hits into potent lead compounds for further drug development. | nih.gov |
Potential for Interdisciplinary Research Bridging Organic Synthesis and Materials Science
The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an intriguing building block for advanced materials. The interdisciplinary research bridging the synthesis of molecules like this compound with materials science is an exciting future trajectory.
Potential applications include:
Mechanophores: Cyclobutanes can function as "mechanophores," which are molecular units that respond to mechanical force by changing their structure or properties. mit.edu Incorporating cyclobutane derivatives into polymer chains can create materials that become stronger, change color, or become catalytically active when stretched or stressed. mit.edu This could lead to self-strengthening plastics or materials with built-in damage sensors.
Advanced Polymers: Polymerization of functionalized cyclobutane monomers could lead to new classes of polymers with unique thermal, mechanical, or optical properties derived from the strained ring system.
Liquid Crystals and Organic Electronics: The rigid scaffold of the cyclobutane ring could be used to design new liquid crystalline materials or as components in organic semiconductors, where molecular shape and packing are critical to function.
Future research will involve the synthesis of bifunctional cyclobutane derivatives that can be readily incorporated into polymer backbones or other material architectures, opening a new frontier for the application of this classic strained ring system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
